2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide 2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide
Brand Name: Vulcanchem
CAS No.: 150669-69-5
VCID: VC21155602
InChI: InChI=1S/C34H35N3O10S.HI/c1-3-37-26-6-4-5-7-29(26)48-30(37)13-10-23-9-12-25(36(20-33(42)43)21-34(44)45)28(17-23)47-15-14-46-27-16-22(2)8-11-24(27)35(18-31(38)39)19-32(40)41;/h4-13,16-17H,3,14-15,18-21H2,1-2H3,(H3-,38,39,40,41,42,43,44,45);1H
SMILES: CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC(=C(C=C3)N(CC(=O)O)CC(=O)O)OCCOC4=C(C=CC(=C4)C)N(CC(=O)O)CC(=O)O.[I-]
Molecular Formula: C34H36IN3O10S
Molecular Weight: 805.6 g/mol

2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide

CAS No.: 150669-69-5

Cat. No.: VC21155602

Molecular Formula: C34H36IN3O10S

Molecular Weight: 805.6 g/mol

* For research use only. Not for human or veterinary use.

2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide - 150669-69-5

Specification

CAS No. 150669-69-5
Molecular Formula C34H36IN3O10S
Molecular Weight 805.6 g/mol
IUPAC Name 2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide
Standard InChI InChI=1S/C34H35N3O10S.HI/c1-3-37-26-6-4-5-7-29(26)48-30(37)13-10-23-9-12-25(36(20-33(42)43)21-34(44)45)28(17-23)47-15-14-46-27-16-22(2)8-11-24(27)35(18-31(38)39)19-32(40)41;/h4-13,16-17H,3,14-15,18-21H2,1-2H3,(H3-,38,39,40,41,42,43,44,45);1H
Standard InChI Key AJICOSVECOHRCM-UHFFFAOYSA-N
Isomeric SMILES CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)N(CC(=O)O)CC(=O)O)OCCOC4=C(C=CC(=C4)C)N(CC(=O)O)CC(=O)O.[I-]
SMILES CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC(=C(C=C3)N(CC(=O)O)CC(=O)O)OCCOC4=C(C=CC(=C4)C)N(CC(=O)O)CC(=O)O.[I-]
Canonical SMILES CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC(=C(C=C3)N(CC(=O)O)CC(=O)O)OCCOC4=C(C=CC(=C4)C)N(CC(=O)O)CC(=O)O.[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator